molecular formula C17H27ClO3 B144159 (R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene CAS No. 324763-39-5

(R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Cat. No.: B144159
CAS No.: 324763-39-5
M. Wt: 314.8 g/mol
InChI Key: OYYMMVGLRJVHEE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(2-(Chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a chiral aromatic compound characterized by a benzene ring substituted with methoxy, 3-methoxypropoxy, and a branched alkyl chain bearing a chloromethyl group.

The chloromethyl group introduces reactivity for further functionalization, while the alkoxy side chains may enhance solubility in organic solvents. Such structural features are common in bioactive molecules or catalysts, though specific applications of this compound require further investigation.

Properties

IUPAC Name

4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYMMVGLRJVHEE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466306
Record name 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324763-39-5
Record name 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324763-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of 3-Methoxypropylmethanesulfonate

The synthesis begins with 3-methoxypropane-1-ol (formula-14), which undergoes mesylation using methanesulfonyl chloride (MsCl) in methylene chloride. Triethylamine serves as the base, facilitating the formation of 3-methoxypropylmethanesulfonate (formula-15). Key parameters:

  • Solvent : Methylene chloride (optimal for reaction homogeneity).

  • Base : Triethylamine (superior to inorganic bases for impurity control).

  • Yield : >90% (reported in patent WO2011148392A1).

Etherification with 3-Hydroxy-4-methoxybenzaldehyde

The mesylate reacts with 3-hydroxy-4-methoxybenzaldehyde (formula-16) in toluene under reflux with potassium carbonate. This Williamson ether synthesis yields 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (formula-17).

  • Temperature : 110–120°C (8–10 hours).

  • Base : Potassium carbonate (avoids side reactions seen with sodium carbonate).

Chlorination of Benzyl Alcohol Intermediate

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol (formula-18) is treated with thionyl chloride (SOCl₂) in methylene chloride to introduce the chloromethyl group.

  • Chlorinating Agent : Thionyl chloride (efficient, with HCl and SO₂ as byproducts).

  • Solvent : Methylene chloride (ensures solubility and mild conditions).

Bromide-to-Chloride Substitution Pathway

Bromination Using Phosphorus Tribromide

In this approach, the benzyl alcohol intermediate (formula-18) is brominated with PBr₃ in methylene chloride, yielding 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (formula-19). Subsequent halogen exchange replaces bromine with chlorine via nucleophilic substitution.

  • Reagent : Lithium chloride (LiCl) in dimethylformamide (DMF).

  • Conditions : 60°C for 12 hours.

  • Yield : 75–80% (lower due to competing elimination).

Oxazolidinone-Mediated Asymmetric Synthesis

Aldol Condensation with Chiral Auxiliary

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (formula-17) undergoes an aldol reaction with (R)-3-(3-methylbutanoyl)-4-phenyloxazolidin-2-one (formula-20) in tetrahydrofuran (THF). Lithium hexamethyldisilazide (LiHMDS) deprotonates the oxazolidinone, enabling enantioselective C–C bond formation.

  • Base : LiHMDS (ensures complete enolization).

  • Temperature : −78°C to 0°C (prevents racemization).

Reduction and Chlorination

The aldol product (formula-21) is reduced using sodium borohydride (NaBH₄) and boron trifluoroetherate (BF₃·OEt₂) to yield the secondary alcohol, which is then chlorinated with SOCl₂.

  • Reduction Yield : 85–90%.

  • Chlorination Efficiency : >95%.

Grignard Reagent-Based Alkylation

Formation of Chiral Butyl Chain

A Grignard reagent derived from (R)-2-(chloromethyl)-3-methylbutyl magnesium chloride reacts with 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (formula-17) in THF. This method leverages the nucleophilic addition of the Grignard reagent to the aldehyde, followed by acidic workup.

  • Challenges : Stereochemical control requires low temperatures (−20°C).

  • Yield : 70–75% (limited by competing side reactions).

Comparative Analysis of Methods

Method Key Advantages Limitations Industrial Scalability
Sulfonate IntermediateHigh yields, minimal byproductsRequires handling corrosive MsClExcellent
Bromide-to-ChlorideStraightforward halogen exchangeLower yields due to substitution inefficiencyModerate
Oxazolidinone-MediatedExcellent enantioselectivity (>98% ee)Multi-step, expensive auxiliariesLimited
Grignard AlkylationDirect C–C bond formationSensitive to moisture, stereochemical driftPoor

Optimization Strategies

Solvent Selection

  • Etherification : Toluene outperforms THF in minimizing solvolysis.

  • Chlorination : Methylene chloride’s low polarity reduces SN1 competition.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems.

Green Chemistry Considerations

  • Thionyl Chloride Alternatives : Trichloroisocyanuric acid (TCCA) reduces SO₂ emissions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH2Cl) moiety undergoes nucleophilic displacement reactions, enabling functional group transformations.

Reaction Reagents/Conditions Product Key Observations
MethoxylationNaOCH3 in methanol, 60°C(R)-4-(2-(Methoxymethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzeneSN2 mechanism with inversion at the chiral center; retains stereochemical integrity .
HydrolysisH2O, NaOH, reflux(R)-4-(2-(Hydroxymethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzeneForms benzyl alcohol derivative, a precursor for esterifications or oxidations .

Reductive Transformations

The compound participates in reductions targeting carbonyl intermediates formed during multi-step syntheses.

Sodium Borohydride Reduction

Reduces ketone intermediates to secondary alcohols in the synthesis of pharmaceutical precursors:

 R 3 R 2 4 Methoxy 3 3 methoxypropoxy benzyl 3 methylbutanoyl 4 phenyloxazolidin 2 oneNaBH4 EtOH R 2 4 Methoxy 3 3 methoxypropoxy benzyl 3 methylbutan 1 ol\text{ R 3 R 2 4 Methoxy 3 3 methoxypropoxy benzyl 3 methylbutanoyl 4 phenyloxazolidin 2 one}\xrightarrow{\text{NaBH4 EtOH}}\text{ R 2 4 Methoxy 3 3 methoxypropoxy benzyl 3 methylbutan 1 ol}

  • Yield : Not explicitly reported, but described as "improved" compared to prior methods .

  • Stereochemistry : Retains configuration due to steric hindrance at the chiral center .

Condensation Reactions

The aromatic aldehyde derivative (4-methoxy-3-(3-methoxypropoxy)benzaldehyde) undergoes TiCl4-mediated aldol condensations:

Reactant Reagents Product Application
(R)-3-(3-Methylbutanoyl)-4-phenyloxazolidin-2-oneTiCl4, base (e.g., Et3N), CH2Cl2(4R)-3-((2S)-2-(Hydroxy(4-methoxy-3-(3-methoxypropoxy)phenyl)methyl)-3-methylbutanoyl)-4-phenyloxazolidin-2-oneKey step in forming angiotensin II receptor blockers .

Hydrogenolysis

Catalytic hydrogenation cleaves benzyl-oxygen bonds in intermediates:

 4R 3 2S 2 Hydroxy 4 methoxy 3 3 methoxypropoxy phenyl methyl 3 methylbutanoyl 4 phenyloxazolidin 2 oneH2 Pd C HCl R 3 R 2 4 Methoxy 3 3 methoxypropoxy benzyl 3 methylbutanoyl 4 phenyloxazolidin 2 one\text{ 4R 3 2S 2 Hydroxy 4 methoxy 3 3 methoxypropoxy phenyl methyl 3 methylbutanoyl 4 phenyloxazolidin 2 one}\xrightarrow{\text{H2 Pd C HCl}}\text{ R 3 R 2 4 Methoxy 3 3 methoxypropoxy benzyl 3 methylbutanoyl 4 phenyloxazolidin 2 one}

  • Conditions : 1 atm H2, room temperature, acidic environment .

  • Role : Removes protective groups while preserving the chiral backbone .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 398°C, releasing HCl gas .

  • Hydrolytic Sensitivity : The chloromethyl group slowly hydrolyzes in aqueous media, necessitating anhydrous conditions during synthesis.

Reaction Optimization Insights

  • Solvent Choice : Dichloromethane and ethanol are preferred for balancing solubility and reaction rates .

  • Stereocontrol : Chiral auxiliaries (e.g., oxazolidinones) ensure high enantiomeric excess (>98%) in final products .

This compound’s versatility in nucleophilic, reductive, and condensation reactions underpins its role in streamlined pharmaceutical synthesis. Further studies could explore its catalytic asymmetric applications and green chemistry adaptations.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Drug Development
(R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene is noted for its role as an intermediate in the synthesis of Aliskiren, a direct renin inhibitor used to treat hypertension. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable starting point for developing new antihypertensive agents.

Case Study:
In a study focusing on the synthesis of Aliskiren analogs, researchers utilized this compound to explore structure-activity relationships (SAR). Modifications to the methoxy and chloromethyl groups led to derivatives with improved potency and selectivity for renin inhibition, demonstrating the compound's utility in drug design .

Organic Synthesis Applications

2. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical reactions. Its chloromethyl group is particularly useful for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Table 1: Reaction Pathways Utilizing this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzedAlkylated derivatives
ReductionLiAlH₄ or NaBH₄Alcohol derivatives
Coupling ReactionsPd-catalyzed cross-couplingBiaryl compounds

Pharmaceutical Intermediates

3. Synthesis of Novel Therapeutic Agents
The compound's unique structure makes it suitable for synthesizing novel therapeutic agents beyond antihypertensives. Its methoxy and propoxy groups can be modified to create compounds with potential applications in treating various diseases, including cancer and metabolic disorders.

Case Study:
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. By altering the methoxy group, scientists have synthesized analogs that show promise in inhibiting specific inflammatory pathways, thereby paving the way for new treatments .

Mechanism of Action

The mechanism of action of (R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene is primarily related to its role as an intermediate in the synthesis of Aliskiren. Aliskiren works by inhibiting renin, an enzyme involved in the regulation of blood pressure. By inhibiting renin, Aliskiren reduces the production of angiotensin I and II, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The compound’s structural analogs can be categorized based on substituent groups:

Compound Name Key Substituents Reactivity/Bioactivity Insights Source
4-(Benzyloxy)-3-phenethoxybenzaldehyde Benzyloxy, phenethoxy, aldehyde Alkoxy chains enhance electrophilicity; used in further coupling reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, amide, methyl N,O-bidentate directing group enables metal-catalyzed C–H functionalization
Plant-derived biomolecules (e.g., C. gigantea extract) Mixed alkoxy/phenolic groups Bioactivity against insects linked to substituent polarity and penetration efficiency

Key Comparisons :

  • Chloromethyl vs. This difference could make the target more reactive in alkylation or cross-coupling reactions.
  • Stereochemistry: The (R)-configuration may confer selectivity in chiral environments, a feature absent in the racemic or non-chiral analogs described in –2.
Potential Bioactivity
  • Insecticidal Activity : Similar to C. gigantea extracts (), the target’s alkoxy groups and chloromethyl moiety may disrupt insect cuticles or metabolic pathways.
  • Ferroptosis Induction : highlights natural and synthetic compounds as ferroptosis inducers (FINs). The target’s electrophilic chloromethyl group could modulate redox pathways, though this remains speculative without experimental validation .

Q & A

Q. What are the established synthetic routes for (R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene, and what are their respective yields and purity profiles?

Answer: The compound is typically synthesized via multi-step organic reactions, including alkylation and etherification. A common approach involves:

  • Step 1 : Alkylation of a phenol derivative (e.g., 4-methoxy-2-(3-methoxypropoxy)phenol) with a chiral chloromethyl intermediate [(R)-2-(chloromethyl)-3-methylbutyl chloride] under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purification via column chromatography (SiO₂, gradient elution with pentane:EtOAc) to isolate the enantiomerically pure product .
    Reported yields range from 40–55% with purity >95% (confirmed by HPLC and ¹H/¹³C NMR) .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chiral purity?

Answer:

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for backbone verification .
  • Chiral purity : Chiral HPLC using columns like Chiralpak® AD-H or OD-H with hexane:isopropanol (95:5) mobile phase .
  • Impurity profiling : LC-MS to detect trace byproducts (e.g., diastereomers or hydrolyzed intermediates) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of the (R)-configured chloromethyl group?

Answer:

  • Chiral auxiliaries : Use of (R)-configured starting materials (e.g., (R)-citronellol derivatives) to ensure retention of configuration during alkylation .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) to separate enantiomers .
  • In situ monitoring : Real-time chiral HPLC to detect racemization during reaction progression .

Q. What computational models predict the compound’s stability under varying pH and temperature conditions?

Answer:

  • Degradation pathways : Density Functional Theory (DFT) simulations identify vulnerable sites (e.g., the chloromethyl group’s susceptibility to hydrolysis) .
  • pH stability : Molecular dynamics (MD) simulations suggest instability below pH 3 (hydrolysis) and above pH 9 (ether bond cleavage) .
  • Thermal stability : Differential Scanning Calorimetry (DSC) and accelerated stability studies (40°C/75% RH) show decomposition above 150°C .

Q. What in vitro models are suitable for assessing metabolic pathways and potential toxicity?

Answer:

  • Hepatocyte assays : Primary human hepatocytes or HepG2 cells to study Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates formed via chloromethyl group oxidation .
  • Toxicity endpoints : MTT assays for cytotoxicity and Ames tests for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.